

Spectroscopic Characterization of 4-Bromo-2-vinylpyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromo-2-vinylpyridine

Cat. No.: B1517671

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An In-depth Analysis of NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

4-Bromo-2-vinylpyridine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive vinyl group amenable to polymerization and cross-coupling reactions, and a bromo-substituted pyridine ring that can be further functionalized, makes it a versatile building block for the synthesis of complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of **4-Bromo-2-vinylpyridine**, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Bromo-2-vinylpyridine**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for **4-Bromo-2-vinylpyridine** is not extensively available in the public domain, this guide leverages established principles of spectroscopy and available data for the closely related parent compound, 2-vinylpyridine, to provide a robust and predictive analysis. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and confidently utilize this important synthetic intermediate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ^1H and ^{13}C NMR spectra of **4-Bromo-2-vinylpyridine**, drawing comparisons with 2-vinylpyridine to understand the influence of the bromine substituent.

Predicted ^1H NMR Spectroscopic Data

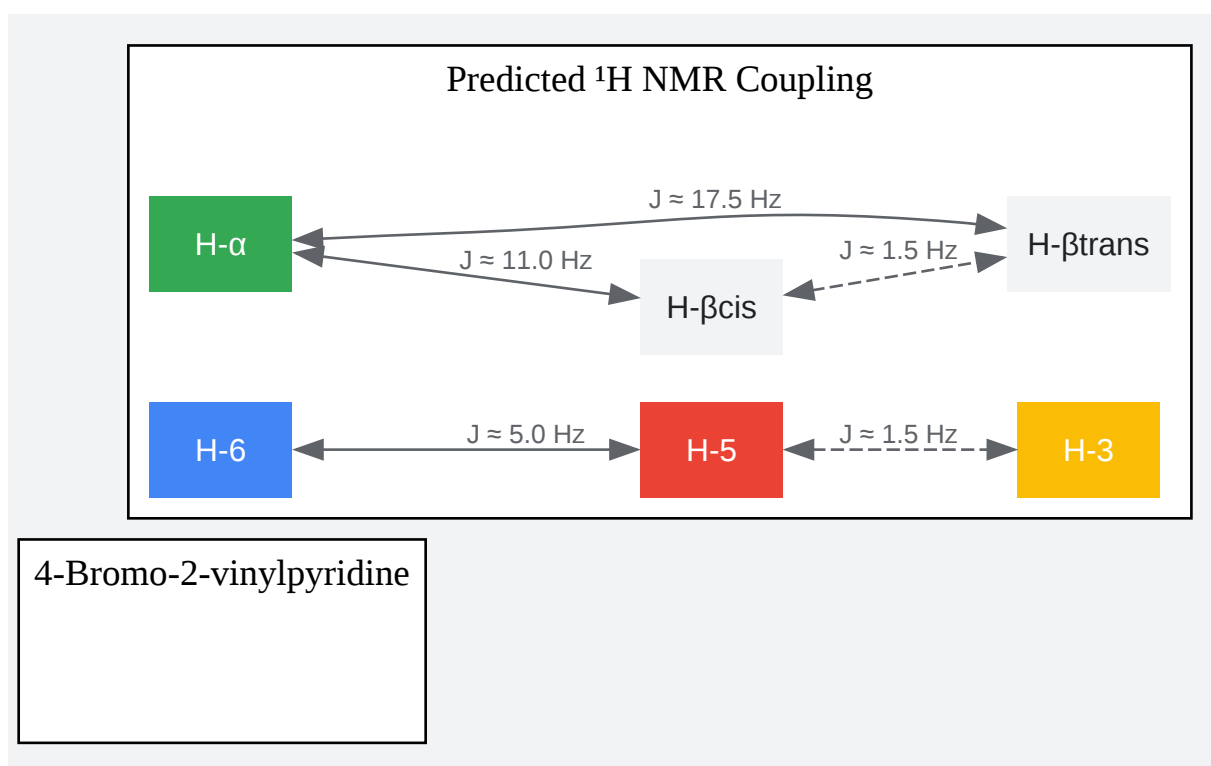
The ^1H NMR spectrum of **4-Bromo-2-vinylpyridine** is anticipated to display signals corresponding to the vinyl protons and the three protons on the pyridine ring. The introduction of a bromine atom at the 4-position will induce predictable changes in the chemical shifts of the ring protons compared to 2-vinylpyridine.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H- α (vinyl)	6.8 - 7.0	dd	$J_{\alpha,\beta\text{-cis}} \approx 11.0$, $J_{\alpha,\beta\text{-trans}} \approx 17.5$
H- β_{cis} (vinyl)	5.5 - 5.7	dd	$J_{\beta\text{-cis},\alpha} \approx 11.0$, $J_{\text{gem}} \approx 1.5$
H- β_{trans} (vinyl)	6.2 - 6.4	dd	$J_{\beta\text{-trans},\alpha} \approx 17.5$, $J_{\text{gem}} \approx 1.5$
H-3	7.3 - 7.5	d	$J_{3,5} \approx 1.5$
H-5	7.6 - 7.8	dd	$J_{5,6} \approx 5.0$, $J_{5,3} \approx 1.5$
H-6	8.4 - 8.6	d	$J_{6,5} \approx 5.0$

Expertise & Experience: Causality Behind Chemical Shift Predictions

- Vinyl Protons:** The chemical shifts of the vinyl protons (H- α , H- β_{cis} , and H- β_{trans}) are expected to be similar to those in 2-vinylpyridine, as the bromine atom is relatively distant. The characteristic downfield shift of H- α is due to its proximity to the electron-withdrawing pyridine ring. The geminal (H- β_{cis} and H- β_{trans}), cis, and trans couplings result in a classic doublet of doublets (dd) pattern for each vinyl proton.

- Pyridine Ring Protons:
 - H-6: This proton, being ortho to the nitrogen, is the most deshielded and will appear furthest downfield.
 - H-5: The bromine atom at the 4-position will exert an electron-withdrawing inductive effect, causing a downfield shift of the adjacent H-3 and H-5 protons compared to 2-vinylpyridine.
 - H-3: This proton will also experience a downfield shift due to the influence of the bromine atom. The coupling between H-3 and H-5 will likely be a small meta-coupling.



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Caption: Predicted ^1H - ^1H coupling in **4-Bromo-2-vinylpyridine**.

Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. The bromine substituent will have a notable effect on the chemical shifts of the pyridine ring carbons.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2	155 - 158
C-3	122 - 125
C-4	130 - 133
C-5	125 - 128
C-6	148 - 151
C- α (vinyl)	135 - 138
C- β (vinyl)	120 - 123

Expertise & Experience: Rationale for ^{13}C Chemical Shift Predictions

- C-4: The carbon directly attached to the bromine atom (C-4) will experience a significant downfield shift due to the electronegativity of bromine.
- C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be the most deshielded among the ring carbons.
- C-3 and C-5: The chemical shifts of these carbons will also be influenced by the bromine substituent, likely appearing in the aromatic region.
- Vinyl Carbons: The chemical shifts of the vinyl carbons (C- α and C- β) are expected to be in the typical range for vinyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

- Sample Preparation:
 - Dissolve 5-10 mg of **4-Bromo-2-vinylpyridine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved to obtain high-resolution spectra. The choice of solvent is critical; CDCl_3 is a common choice for non-polar to moderately polar compounds.
- Instrument Setup:
 - Use a high-field NMR spectrometer (≥ 400 MHz for ^1H) for better signal dispersion and resolution.
 - Shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger spectral width (e.g., 0-160 ppm) is required.
 - Due to the lower natural abundance of ^{13}C , a greater number of scans will be necessary.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

II. Infrared (IR) Spectroscopy

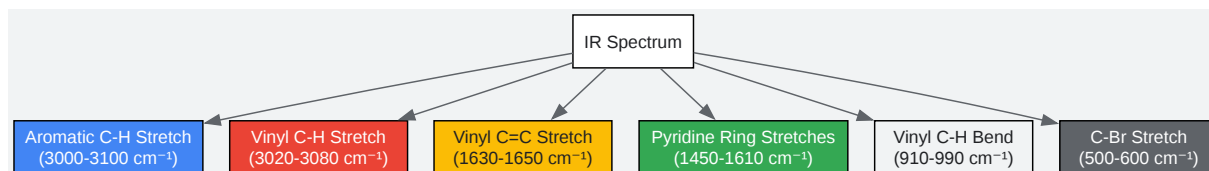
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Bromo-2-vinylpyridine** will be characterized by vibrations corresponding to the pyridine ring, the vinyl group, and the C-Br bond.

Predicted IR Spectroscopic Data

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (vinyl)	3020 - 3080	Medium
C=C stretch (vinyl)	1630 - 1650	Medium
C=C and C=N stretch (pyridine ring)	1580 - 1610, 1450 - 1500	Strong, Medium
C-H bend (vinyl, out-of-plane)	910 - 990	Strong
C-Br stretch	500 - 600	Medium to Strong

Expertise & Experience: Interpreting the IR Spectrum

- The presence of both aromatic and vinyl C-H stretching vibrations above 3000 cm⁻¹ is a key indicator of the molecule's structure.
- The C=C stretching of the vinyl group and the characteristic stretching vibrations of the pyridine ring provide strong evidence for the core structure.
- A strong absorption in the 910-990 cm⁻¹ region is characteristic of the out-of-plane C-H bending of a vinyl group.
- The C-Br stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak.



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Caption: Key vibrational modes in the IR spectrum of **4-Bromo-2-vinylpyridine**.

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment or ATR crystal, which is then subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in **4-Bromo-2-vinylpyridine**.

III. Mass Spectrometry (MS)

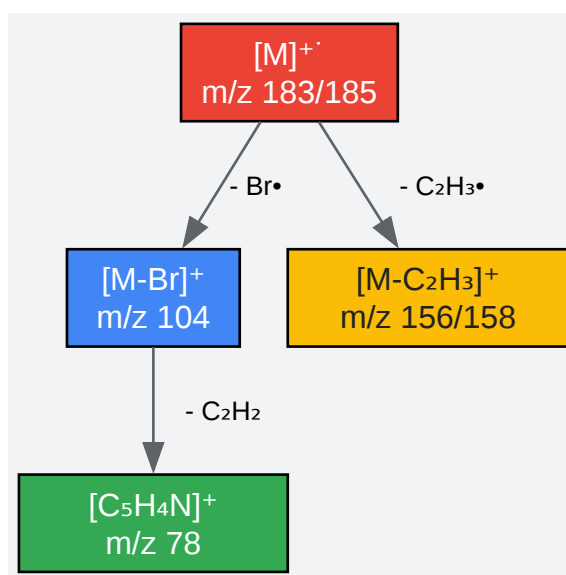
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometric Data

Ion	Predicted m/z	Comments
$[M]^+$	183/185	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
$[M-Br]^+$	104	Loss of a bromine radical.
$[M-C_2H_3]^+$	156/158	Loss of a vinyl radical.
$[C_5H_4N]^+$	78	Pyridyl cation.

Expertise & Experience: Understanding the Fragmentation Pattern

- **Molecular Ion:** The most crucial piece of information is the molecular ion peak. For **4-Bromo-2-vinylpyridine** (C_7H_6BrN), the presence of bromine will result in two molecular ion peaks of nearly equal intensity at m/z 183 (for ^{79}Br) and 185 (for ^{81}Br).
- **Key Fragments:** Common fragmentation pathways for substituted pyridines include the loss of the substituents. The loss of the bromine atom to give a fragment at m/z 104 is expected to be a prominent fragmentation pathway. The loss of the vinyl group would also be a likely fragmentation.



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Caption: Predicted fragmentation pathway of **4-Bromo-2-vinylpyridine** in MS.

Experimental Protocol for MS Data Acquisition

- Sample Introduction:
 - For a volatile liquid, direct infusion or injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal.
- Ionization:
 - Electron Ionization (EI) is a common and effective method for generating fragment ions and providing structural information.
- Mass Analysis:
 - A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Interpretation:
 - Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive and predictive overview of the spectroscopic data for **4-Bromo-2-vinylpyridine**. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this valuable synthetic building block. The detailed protocols and expert interpretations included herein serve as a practical resource for scientists engaged in the synthesis and application of novel pyridine-based compounds. As with any analytical endeavor, it is crucial to correlate data from multiple spectroscopic techniques for an unambiguous structural assignment.

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